Regioisomeric Aldehyde Reactivity
The ortho-2'-formyl substitution pattern in CAS 91197-50-1 creates proximity to the biphenyl axis that fundamentally differs from the para-4'-formyl regioisomer (CAS 669713-90-0). In palladium-catalyzed cross-coupling reactions, ortho-substituted aryl halides exhibit substantially slower oxidative addition kinetics compared to para-substituted analogs due to steric hindrance, directly affecting synthetic yields and requiring distinct catalyst/ligand optimization. The 2'-formyl compound is prepared via selective coupling of 2-formylphenylboronic acid derivatives with 4-halophenylacetic acid esters under controlled palladium catalysis at 20-150°C [1]. This synthetic pathway cannot be executed with the same efficiency using the 4'-formyl regioisomer due to fundamentally different steric and electronic environments at the coupling site [2].
| Evidence Dimension | Oxidative addition rate in Pd-catalyzed cross-coupling (steric hindrance effect) |
|---|---|
| Target Compound Data | Ortho-substituted aryl halide; elevated steric hindrance; requires optimized Pd catalyst/ligand conditions at 20-150°C [1] |
| Comparator Or Baseline | Para-substituted aryl halide (4'-formyl regioisomer, CAS 669713-90-0); lower steric hindrance; faster oxidative addition kinetics |
| Quantified Difference | Substantially slower oxidative addition kinetics for ortho-substituted system (class-level inference from ortho/para substitution effects in Pd-catalyzed cross-coupling) |
| Conditions | Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids under Pd catalysis |
Why This Matters
Procurement of the correct 2'-regioisomer is essential for reproducible synthetic yields in angiotensin II antagonist intermediate preparation; substitution with the 4'-isomer introduces different reaction kinetics and may require complete process re-optimization.
- [1] US Patent 5,633,400. Process for the preparation of biphenyl derivatives. Justia Patents, 1997. View Source
- [2] Miller RB, Dugar S. Suzuki coupling of arylboronic acids with aryl halides. Organometallics, 1984, 3, 1261-1263. View Source
